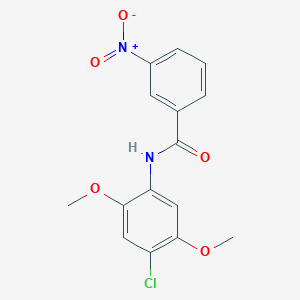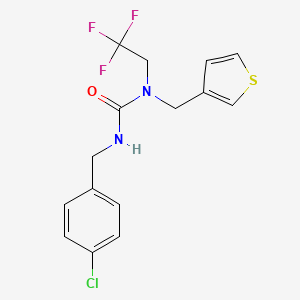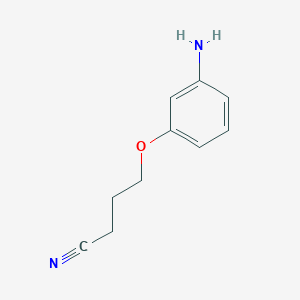
4-(3-Aminophenoxy)butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4-(3-Aminophenoxy)butanenitrile typically involves a multi-step process. One common method includes the reaction of 3-aminophenol with 4-bromobutanenitrile under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields .
化学反应分析
4-(3-Aminophenoxy)butanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines .
科学研究应用
4-(3-Aminophenoxy)butanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
Industry: It is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3-Aminophenoxy)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
相似化合物的比较
4-(3-Aminophenoxy)butanenitrile can be compared to other similar compounds, such as:
4-(4-Aminophenoxy)butanenitrile: This compound has a similar structure but with the amino group in a different position, leading to different chemical and biological properties.
4-(3-Aminophenoxy)butanoic acid: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research .
属性
IUPAC Name |
4-(3-aminophenoxy)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-6-1-2-7-13-10-5-3-4-9(12)8-10/h3-5,8H,1-2,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCURMYBAXCTAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCC#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-benzyl-9-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2793421.png)
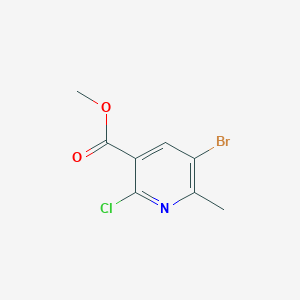
![N-[(furan-2-yl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2793424.png)
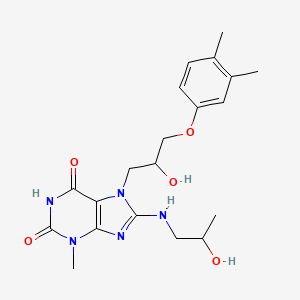
![cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride](/img/structure/B2793426.png)
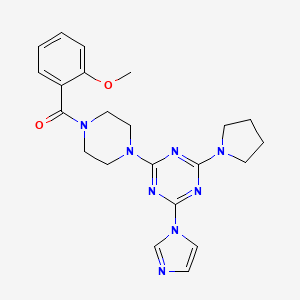
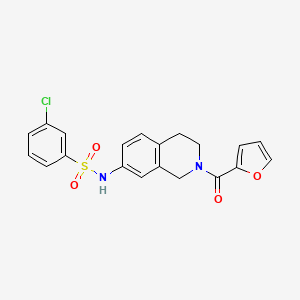
![4-Methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2793431.png)

![1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2793437.png)
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2793440.png)
![1-(4-fluorophenyl)-2-(4-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2793441.png)
